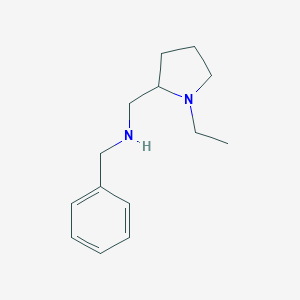

Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine

Description

Properties

IUPAC Name |

N-benzyl-1-(1-ethylpyrrolidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-16-10-6-9-14(16)12-15-11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWQMSVWBMUOHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine (CAS Number 62756-18-7): Synthesis, Characterization, and Therapeutic Potential

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. When combined with a benzylamine moiety, it gives rise to a chemical space rich with therapeutic potential, particularly for disorders of the central nervous system (CNS). This technical guide provides a comprehensive overview of Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine, a tertiary amine featuring this privileged structural motif. Due to the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds and established chemical principles to present a detailed projection of its chemical properties, a robust synthetic route, and its putative pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel N-benzyl-pyrrolidine derivatives.

Introduction: The N-Benzyl-Pyrrolidine Scaffold

The N-benzyl-pyrrolidine framework is a recurring motif in a diverse array of pharmacologically active agents. The inherent chirality of the pyrrolidine ring, coupled with the conformational flexibility and aromatic interactions afforded by the benzyl group, allows for precise three-dimensional arrangements that can lead to high-affinity interactions with biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of activities, including anticonvulsant, antidepressant, antimicrobial, and anti-inflammatory properties. This wide range of biological effects underscores the significance of exploring novel analogues within this chemical class.

This guide focuses on Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine, providing a detailed, predictive analysis of its characteristics and potential applications in the absence of extensive direct studies.

Physicochemical Properties

| Property | Predicted Value | Implication in Drug Development |

| Molecular Formula | C₁₆H₂₆N₂ | - |

| Molecular Weight | 246.40 g/mol | Favorable for oral bioavailability (Lipinski's Rule of Five). |

| logP (Octanol/Water Partition Coefficient) | 2.8 - 3.2 | Indicates good lipophilicity, suggesting potential for membrane permeability and CNS penetration. |

| Topological Polar Surface Area (TPSA) | 15.2 Ų | Low TPSA is often correlated with good blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Contributes to solubility and target binding. |

| Hydrogen Bond Acceptors | 2 | Contributes to solubility and target binding. |

| pKa (most basic) | 9.5 - 10.5 | The tertiary amine is expected to be protonated at physiological pH, influencing solubility and receptor interactions. |

| Aqueous Solubility | Moderately soluble | Expected to have sufficient solubility for formulation and in vitro assays. |

Table 1: Predicted Physicochemical Properties of Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine.

Synthesis and Purification

A robust and scalable synthetic route is paramount for the thorough investigation of any novel compound. Based on the chemical structure of Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine, a highly efficient and well-established method for its preparation is reductive amination. This approach involves the reaction of the commercially available primary amine, (1-ethylpyrrolidin-2-yl)methanamine, with benzaldehyde to form an intermediate imine, which is subsequently reduced in situ to the desired tertiary amine.

Proposed Synthetic Workflow

The proposed synthesis is a one-pot reductive amination reaction, which is favored for its operational simplicity and generally high yields.[1]

Figure 1: Proposed workflow for the synthesis of Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine via reductive amination.

Detailed Experimental Protocol

Materials:

-

(1-ethylpyrrolidin-2-yl)methanamine (1.0 eq.)

-

Benzaldehyde (1.05 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (1-ethylpyrrolidin-2-yl)methanamine (1.0 eq.) and anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add benzaldehyde (1.05 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine.

Analytical Characterization

The identity and purity of the synthesized compound should be rigorously confirmed using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be crucial for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the methylene bridge, the protons of the pyrrolidine ring, and the ethyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition and determine the exact mass of the molecule, further validating its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) would be appropriate.

Putative Pharmacological Profile and Therapeutic Potential

The structural features of Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine suggest several potential avenues for pharmacological activity, primarily centered on the central nervous system.

Potential CNS Activity

Many N-benzyl-pyrrolidine derivatives exhibit significant CNS activity. For instance, some analogues have shown potent anticonvulsant properties.[2] The combination of a lipophilic benzyl group and a basic nitrogen atom is a common feature in many CNS-active drugs, as it facilitates crossing the blood-brain barrier. Furthermore, related structures have been investigated as dual serotonin and noradrenaline reuptake inhibitors, suggesting potential antidepressant or anxiolytic effects.

Figure 2: Relationship between the structural features of Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine and its potential biological activities.

Antimicrobial Potential

The benzylamine and pyrrolidine moieties are also present in various antimicrobial agents. The cationic nature of the protonated amine at physiological pH can facilitate interactions with negatively charged bacterial cell membranes, potentially leading to membrane disruption and antimicrobial effects.

In Silico ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in modern drug discovery to identify potential liabilities. A predictive ADMET profile for Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine is presented in Table 2, based on computational models.

| ADMET Parameter | Prediction | Implication |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Likely to penetrate | Supports potential for CNS-targeted therapies. |

| CYP450 Inhibition (e.g., 2D6, 3A4) | Potential inhibitor | Warrants experimental investigation to assess drug-drug interaction risk. |

| hERG Inhibition | Low to moderate risk | Should be experimentally evaluated to assess cardiotoxicity risk. |

| Ames Mutagenicity | Unlikely to be mutagenic | Favorable initial safety profile. |

| Plasma Protein Binding | High | May affect the free drug concentration and require consideration in dosing. |

Table 2: Predicted ADMET Profile of Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine.

Future Research Directions

This technical guide provides a foundational, albeit predictive, overview of Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine. To fully elucidate its potential, the following experimental validations are recommended:

-

Synthesis and Characterization: The proposed synthetic route should be executed, and the compound's structure and purity rigorously confirmed using the analytical methods outlined.

-

In Vitro Pharmacological Screening: The compound should be screened against a panel of CNS targets, including receptors and transporters relevant to epilepsy and depression (e.g., GABA receptors, voltage-gated sodium channels, serotonin and noradrenaline transporters). Antimicrobial activity against a panel of pathogenic bacteria should also be assessed.

-

Experimental ADMET Studies: Key in silico predictions, such as CYP450 inhibition and hERG liability, should be validated through in vitro assays. Permeability and metabolic stability studies should also be conducted.

-

In Vivo Efficacy Studies: If promising in vitro activity is observed, the compound should be evaluated in relevant animal models of epilepsy, depression, or infection to establish in vivo efficacy and tolerability.

Conclusion

Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine represents an intriguing yet underexplored molecule within the pharmacologically rich class of N-benzyl-pyrrolidine derivatives. Based on its structural characteristics and in silico predictions, it holds promise as a CNS-active agent with potential anticonvulsant or antidepressant properties. The synthetic and analytical protocols detailed in this guide provide a clear path for its synthesis and characterization, paving the way for the necessary experimental validation of its predicted therapeutic potential. Further investigation into this and related compounds is warranted to unlock their full potential in the development of novel therapeutics.

References

-

Ukrainets, I. V., et al. (2012). Synthesis and biological properties of Enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide. An-Najah Staff. [Link]

-

PrepChem. (n.d.). Synthesis of 2-aminomethyl-1-ethylpyrrolidine. PrepChem.com. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Chemaxon. (n.d.). Calculators & Predictors. Chemaxon. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

-

Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2012). admetSAR: a comprehensive source and free tool for assessment of chemical ADMET properties. Journal of Chemical Information and Modeling, 52(11), 3099–3105. [Link]

-

Abram, M., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703–11725. [Link]

-

Bonaventura, J., et al. (2015). N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(1), 138-142. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. masterorganicchemistry.com. [Link]

Sources

An In-depth Technical Guide to the Characterization of Novel Pyrrolidine Derivatives: The Case of Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine

Introduction

In the landscape of drug discovery and development, N-substituted pyrrolidines represent a privileged scaffold, appearing in a multitude of biologically active compounds. Their conformational rigidity and chiral nature offer a precise three-dimensional arrangement for interacting with biological targets. This guide focuses on Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine, a secondary amine incorporating this key heterocyclic motif. While specific experimental data for this compound is not extensively documented in public literature, its structure suggests potential applications requiring a thorough understanding of its physicochemical properties.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a procedural framework for the ab initio characterization of this, or structurally similar, novel compounds. We will detail the necessary steps to establish a complete physicochemical profile, explaining the causality behind experimental choices and ensuring that each protocol functions as a self-validating system. Our approach is grounded in established analytical principles to ensure the generation of trustworthy and reproducible data, which is the bedrock of successful research and development.

Section 1: Chemical Identity and Structural Elucidation

The foundational step in characterizing any novel compound is to confirm its identity and structure unequivocally.

Compound Identifiers

A summary of the key identifiers for the target compound is presented below.

| Identifier | Value | Source |

| Chemical Name | Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine | - |

| Systematic (IUPAC) Name | N-benzyl-1-(1-ethylpyrrolidin-2-yl)methanamine | - |

| CAS Number | 62756-18-7 | [1] |

| Molecular Formula | C₁₄H₂₂N₂ | [1] |

| Molecular Weight | 218.34 g/mol | [1] |

Proposed Synthesis Pathway: Reductive Amination

To perform any characterization, a reliable source of the material is required. A common and efficient method for synthesizing secondary amines of this type is reductive amination. This involves the reaction of an aldehyde with a primary amine to form an intermediate imine, which is then reduced in situ to the target amine.

The proposed workflow is as follows:

-

Reactants : 1-ethyl-pyrrolidine-2-carbaldehyde and Benzylamine.

-

Reducing Agent : A mild reducing agent such as sodium triacetoxyborohydride (STAB) is chosen. STAB is selective for imines over aldehydes, allowing for a one-pot reaction with minimal side products.

-

Solvent : A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is suitable.

-

Purification : Following the reaction, purification via column chromatography on silica gel is essential to isolate the final product from unreacted starting materials and byproducts.

Sources

An In-Depth Technical Guide to the Predicted Mechanism of Action for Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine

Abstract

This guide delineates a comprehensive strategy for elucidating the mechanism of action of the novel chemical entity, Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine. Based on a thorough structural analysis and comparison with established pharmacophores, we posit a primary hypothesis centered on its potential interaction with monoaminergic systems within the central nervous system. This document provides a multi-tiered experimental roadmap, commencing with broad-spectrum screening and culminating in specific functional assays to precisely define its molecular target and downstream signaling effects. Detailed protocols for initial binding assays and data interpretation are provided, alongside a robust framework for subsequent investigations. This whitepaper is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the characterization of novel psychoactive compounds.

Introduction and Structural Rationale

The compound Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine is a novel molecule with potential for biological activity, particularly within the central nervous system (CNS). Its structure comprises three key pharmacophoric elements: a benzylamine moiety, a saturated N-ethylpyrrolidine ring, and a flexible ethylamine linker. The amalgamation of these features suggests a high probability of interaction with CNS targets that recognize endogenous monoamines.

-

Benzylamine Moiety: The benzylamine scaffold is a well-established pharmacophore present in numerous centrally acting agents. Derivatives of benzylamine are known to interact with a variety of receptors and enzymes, including monoamine oxidases (MAO), and serotonin receptors.[1][2] Specifically, N-benzyl substitution on phenethylamine analogues has been shown to significantly increase affinity for the 5-HT2A receptor.[1]

-

N-Ethylpyrrolidine Ring: The pyrrolidine ring is a prevalent motif in a multitude of CNS-active drugs, contributing to the molecule's three-dimensional structure and influencing its binding affinity and selectivity.[3] Pyrrolidine derivatives are known to exhibit activity at dopamine D2/D3 receptors and muscarinic acetylcholine receptors.[4][5] The N-ethyl substitution can further modulate receptor interaction and pharmacokinetic properties.

The combination of a protonatable amine and an aromatic ring is a classic pharmacophoric element for ligands of dopamine and serotonin receptors.[6] The spatial relationship between the nitrogen atom and the benzyl group in the target molecule aligns with the general requirements for binding to these receptors.

Based on this structural analysis, we propose the following primary and secondary hypotheses for the mechanism of action of Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine.

Primary Hypothesis: The compound acts as a modulator of monoaminergic systems, with a primary affinity for dopamine and/or serotonin receptors.

Secondary Hypotheses:

-

The compound exhibits inhibitory activity against monoamine oxidase A or B.

-

The compound interacts with sigma receptors (σ1 and/or σ2).

-

The compound modulates the activity of muscarinic acetylcholine receptors.

This guide will systematically outline the experimental procedures required to test these hypotheses.

A Tiered Experimental Approach for Mechanism of Action Elucidation

A logical and cost-effective strategy for characterizing a novel compound involves a tiered approach, starting with broad, high-throughput screening and progressively narrowing the focus to more specific and complex functional assays.

Diagram: Experimental Workflow

Caption: A tiered experimental workflow for MOA elucidation.

Tier 1: Initial Target Screening Protocols

The initial phase of investigation will involve broad-spectrum radioligand binding assays to identify the primary molecular targets of Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine.

Radioligand Binding Assays for Monoamine Receptors

Objective: To determine the binding affinity of the test compound for a panel of key monoamine receptors.

Protocol:

-

Membrane Preparation:

-

Utilize commercially available cell lines stably expressing the human recombinant receptors of interest (e.g., Dopamine D1, D2, D3, D4, D5; Serotonin 5-HT1A, 5-HT2A, 5-HT2C).

-

Harvest cells and prepare crude membrane fractions by homogenization and differential centrifugation.

-

Determine protein concentration of the membrane preparations using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine in the following order:

-

Assay buffer (specific to each receptor).

-

A fixed concentration of the appropriate radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors).

-

Increasing concentrations of the test compound (Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine) or a known reference compound (for positive control).

-

Prepared cell membranes.

-

-

For non-specific binding determination, a parallel set of wells should contain a high concentration of a known unlabeled ligand.

-

Incubate the plates at a specified temperature and duration to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Allow the filters to dry, and then add scintillation cocktail.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 (concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation:

| Receptor Subtype | Radioligand | Ki (nM) for Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine |

| Dopamine D2 | [3H]-Spiperone | Experimental Value |

| Dopamine D3 | [3H]-Spiperone | Experimental Value |

| Serotonin 5-HT2A | [3H]-Ketanserin | Experimental Value |

| ... | ... | ... |

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To assess the inhibitory potential of the test compound against MAO-A and MAO-B.

Protocol:

-

Enzyme Source: Utilize recombinant human MAO-A and MAO-B.

-

Assay Principle: Employ a commercially available chemiluminescent assay kit that measures the production of hydrogen peroxide, a byproduct of MAO activity.

-

Procedure:

-

Pre-incubate the MAO enzyme with varying concentrations of the test compound or a known inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).

-

Initiate the enzymatic reaction by adding a luminogenic substrate (e.g., luciferin derivative) and the MAO substrate (e.g., p-tyramine).

-

Incubate at 37°C.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Plot the percentage of MAO activity against the logarithm of the test compound concentration.

-

Determine the IC50 value.

-

Data Presentation:

| Enzyme | Known Inhibitor | IC50 (nM) for Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine |

| MAO-A | Clorgyline | Experimental Value |

| MAO-B | Selegiline | Experimental Value |

Tier 2: Functional Characterization

Based on the results from Tier 1, subsequent experiments will focus on elucidating the functional consequences of the compound's interaction with its identified target(s).

Diagram: Proposed Signaling Pathway (Hypothetical D2 Antagonism)

Caption: Hypothetical D2 receptor antagonist signaling pathway.

If initial binding assays indicate high affinity for the D2 receptor, functional assays such as cAMP measurement will be employed. A D2 antagonist would be expected to block the dopamine-induced inhibition of adenylate cyclase, leading to an increase in intracellular cAMP levels.

Conclusion and Future Directions

The structured, hypothesis-driven approach outlined in this guide provides a robust framework for the comprehensive characterization of Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine. The initial broad screening will efficiently identify the most promising molecular targets, paving the way for more detailed functional and in vivo studies. Elucidation of the precise mechanism of action is a critical step in the drug discovery and development process, informing subsequent lead optimization, safety profiling, and the design of appropriate clinical trials. The insights gained from these studies will be instrumental in determining the therapeutic potential of this novel chemical entity.

References

-

Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride. (n.d.). PubMed. [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (n.d.). PubMed Central. [Link]

-

Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (n.d.). RSC Publishing. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. [Link]

-

Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. (n.d.). PubMed Central. [Link]

-

Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. (n.d.). PubMed. [Link]

-

Benzylamine. (n.d.). Wikipedia. [Link]

Sources

- 1. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzylamine - Wikipedia [en.wikipedia.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activity of N-benzyl-pyrrolidine Derivatives

Preamble: The N-benzyl-pyrrolidine Scaffold - A Privileged Structure in Medicinal Chemistry

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone in modern drug discovery. Its prevalence in natural products, such as L-proline, and numerous FDA-approved drugs underscores its significance.[1][2] The structural appeal of the pyrrolidine ring lies in its non-planar, puckered conformation, which provides a three-dimensional (3D) framework ideal for exploring pharmacophore space and achieving high target selectivity.[3] Unlike planar aromatic systems, the sp3-hybridized carbons of the pyrrolidine ring allow for precise spatial orientation of substituents, which can profoundly influence binding affinity and biological activity.[3]

The addition of an N-benzyl group to this scaffold creates the N-benzyl-pyrrolidine core, a moiety that has garnered significant attention for its broad spectrum of pharmacological activities.[2] The benzyl group can serve multiple roles: it can act as a hydrophobic anchor, engage in pi-stacking interactions with aromatic residues in target proteins, and be readily functionalized to modulate electronic and steric properties. This guide provides a comprehensive technical overview of the key biological activities associated with N-benzyl-pyrrolidine derivatives, focusing on the underlying mechanisms, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Section 1: Neuroprotective and Central Nervous System (CNS) Activities

N-benzyl-pyrrolidine derivatives have shown remarkable potential in treating complex neurological disorders, including Alzheimer's disease, epilepsy, and cognitive dysfunction.

Anti-Alzheimer's Activity: A Multi-Target Approach

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder. The N-benzyl-pyrrolidine scaffold has been successfully employed to create multi-target-directed ligands that simultaneously address different pathological pathways.

Mechanism of Action: A prominent strategy involves the dual inhibition of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and β-secretase-1 (BACE-1).[3][4] AChE and BChE inhibition increases levels of the neurotransmitter acetylcholine, alleviating cognitive symptoms. BACE-1 is a key enzyme in the production of amyloid-beta (Aβ) peptides, which form neurotoxic plaques. By inhibiting BACE-1, these compounds can reduce Aβ aggregation. Certain derivatives have demonstrated the ability to bind to the peripheral anionic site (PAS) of AChE, which can interfere with the enzyme's role in promoting Aβ aggregation.[4][5]

Diagram 1: Multi-Target Mechanism of N-benzyl-pyrrolidine Derivatives in Alzheimer's Disease

Caption: Dual inhibition pathway for Alzheimer's therapy.

Structure-Activity Relationship (SAR): Studies have shown that multitargeted hybrids of N-benzyl pyrrolidine derivatives exhibit potent and balanced inhibitory activity.[3] SAR analyses indicate that electron-donating groups (EDGs) on the terminal aromatic ring tend to enhance the inhibitory potency against both cholinesterases and BACE-1 more effectively than Schiff base precursors.[3]

Quantitative Data Summary:

| Compound ID | Target | IC₅₀ (µM) | Source |

| 4k | AChE | 0.045 | [4][5] |

| BChE | 0.089 | [4][5] | |

| BACE-1 | 0.124 | [4][5] | |

| 4o | AChE | 0.031 | [4][5] |

| BChE | 0.062 | [4][5] | |

| BACE-1 | 0.095 | [4][5] |

Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Causality: This protocol is chosen because Ellman's method is a robust, sensitive, and widely accepted colorimetric assay for measuring AChE activity. It relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate) that can be quantified spectrophotometrically. The intensity of the color is directly proportional to the enzyme activity, allowing for a precise calculation of inhibition.

-

Materials & Reagents:

-

96-well microplate

-

Spectrophotometric microplate reader

-

Electric eel acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test N-benzyl-pyrrolidine derivatives

-

Donepezil or Tacrine (Positive control)

-

-

Step-by-Step Procedure:

-

Prepare stock solutions of test compounds and the positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 25 µL of various concentrations of the test compound solution.

-

Add 125 µL of DTNB solution and 50 µL of phosphate buffer to each well.

-

Add 25 µL of AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

The rate of reaction is calculated from the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration relative to a control well (containing no inhibitor).

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting percentage inhibition against the logarithm of the inhibitor concentration.

-

Anticonvulsant and Nootropic Activities

The pyrrolidine-2,5-dione and 2-oxopyrrolidine rings, often N-benzylated, are core fragments in many compounds with anticonvulsant and nootropic (cognition-enhancing) activities.[6]

Mechanism of Action: The anticonvulsant activity is often associated with the modulation of ion channels, such as blocking sodium channels.[3] Some derivatives, particularly those related to racetams like nebracetam (4-(aminomethyl)-1-benzylpyrrolidine-2-one), are believed to exert their nootropic effects through a cholinergic mechanism, interacting with muscarinic and nicotinic acetylcholine receptors. More recently, certain N-benzyl-pyrrolidine-2,5-dione derivatives have been identified as modulators of the excitatory amino acid transporter 2 (EAAT2), which is crucial for clearing glutamate from the synaptic cleft.[6]

SAR Insights: For anticonvulsant pyrrolidine-2,5-diones, the nature of substituents at position 3 of the ring strongly affects activity. For instance, 3-benzhydryl and 3-isopropyl derivatives show favorable protection in the subcutaneous pentylenetetrazole (scPTZ) seizure test.[3] For nootropic agents based on the nebracetam framework, modifications to the N-benzyl ring can optimize interactions with cognitive targets.

Section 2: Anticancer Activity

The N-benzyl-pyrrolidine scaffold has been incorporated into novel compounds demonstrating significant cytotoxicity against various cancer cell lines.

Mechanism of Action: The anticancer mechanisms are diverse. One identified pathway involves the induction of apoptosis through the generation of intracellular reactive oxygen species (ROS), which in turn mediates the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[3] Other derivatives may act as antagonists of chemokine receptors like CXCR4, which plays a role in cancer metastasis.[1]

Diagram 2: Experimental Workflow for In Vitro Cytotoxicity Screening (MTT Assay)

Caption: Standard procedure for evaluating compound cytotoxicity.

Structure-Activity Relationship (SAR): For spiro[pyrrolidine-3,3′-oxindoles], compounds containing a thiophene ring generally show better activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines compared to those with a phenyl ring.[3] Furthermore, the presence of electron-donating groups (EDGs) like methoxy and methyl on the phenyl ring is associated with lower IC₅₀ values (higher potency) compared to derivatives with electron-withdrawing groups (EWGs).[3]

Quantitative Data Summary (IC₅₀ in µM):

| Compound Class | Cell Line | Phenyl Ring (36a-f) | Thiophene Ring (37a-f) | Source |

| Spiro-pyrrolidines | MCF-7 | 22 - 29 | 17 - 28 | [3] |

| HeLa | 26 - 37 | 19 - 30 | [3] |

Section 3: Antimicrobial Activity

Derivatives of N-benzyl-pyrrolidine have demonstrated promising activity against a range of bacterial and fungal pathogens.

Mechanism of Action: While not always fully elucidated, the mechanism for many antibacterial agents involves disruption of the bacterial cell membrane or wall. Cationic structures, which can be a feature of certain pyrrolidine derivatives, may be attracted to the negatively charged bacterial cell envelope, leading to membrane destabilization and cell death.[7]

Structure-Activity Relationship (SAR): In studies of N-benzoylthiourea-pyrrolidine derivatives, compounds with N-phenyl or N-methyl groups showed enhanced activity against Acinetobacter baumannii.[1] A derivative containing a 4-chlorophenyl group exhibited superior antituberculosis activity compared to the reference drug ethambutol.[1] For benzyl guanidine derivatives, a significant number are more potent against the Gram-positive Staphylococcus aureus than the Gram-negative Escherichia coli.[7]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Causality: This is the gold-standard method for quantifying the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It provides a quantitative result (the MIC value) that is essential for comparing the potency of different compounds and for guiding further drug development.

-

Materials & Reagents:

-

Sterile 96-well microplates

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Test compounds

-

Standard antibiotic (e.g., Gentamycin, Ciprofloxacin)

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

-

-

Step-by-Step Procedure:

-

Prepare serial two-fold dilutions of the test compounds and standard antibiotic in the 96-well plates using the growth medium.

-

Add 100 µL of the standardized bacterial inoculum to each well.

-

Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

-

Section 4: Anti-inflammatory and Antiviral Activities

The N-benzyl-pyrrolidine scaffold is also being explored for its potential as an anti-inflammatory and antiviral agent.

Anti-inflammatory Activity

Derivatives have been synthesized as inhibitors of cyclooxygenase (COX) enzymes and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation.[3][8] Some N-benzyl pyrrolones have shown significant in vivo anti-inflammatory activity in carrageenan-induced paw edema models, with efficacy comparable to standard drugs like indomethacin.[8]

Antiviral Activity

The pyrrolidine core is present in molecules with activity against various viruses, including HIV and influenza.[1][9] For influenza, the viral hemagglutinin (HA) protein, which is essential for virus entry into host cells, has been identified as a viable target. N-benzylpiperidine derivatives (a closely related scaffold) have been shown to act as influenza fusion inhibitors, demonstrating the potential for N-benzylated heterocycles in this therapeutic area.

Conclusion and Future Outlook

The N-benzyl-pyrrolidine core is a remarkably versatile and privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of significant biological activities, including potent neuroprotective, anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The key to its success lies in the 3D structural diversity afforded by the pyrrolidine ring and the multifaceted role of the N-benzyl substituent, which can be strategically modified to fine-tune potency, selectivity, and pharmacokinetic properties. Future research will likely focus on refining multi-target agents, particularly for complex diseases like Alzheimer's, and exploring novel mechanisms of action to combat drug resistance in cancer and infectious diseases. The continued exploration of this chemical space promises to yield next-generation therapeutic agents for a host of unmet medical needs.

References

- Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry.

- Poyraz, S., Yüksek, H., & Beyza, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.

- Perekhoda, L., Suleiman, M., Podolsky, I., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science.

- Kaminski, K., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. ACS Chemical Neuroscience.

- Al-Hourani, B. J., et al. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening.

- Akinnusi, T. O., et al. (2024).

- Choubey, P. K., et al. (2020).

- Choubey, P. K., et al. (2020). Design, Synthesis, and Multitargeted Profiling of N-Benzylpyrrolidine Derivatives for the Treatment of Alzheimer's Disease.

- Rizk, O. H., et al. (2020). N-benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors.

- Tumiatti, V., et al. (2008). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. PubMed.

- Al-Obeidi, F. A., et al. (2020). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. MDPI.

- Haelters, J. P., et al. (2020). N-benzyl 4,4-disubstituted piperidines as a potent class of influenza H1N1 virus inhibitors showing a novel mechanism of hemagglutinin fusion peptide interaction. PubMed.

- Alam, M. S., et al. (2015).

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Design and Synthesis of Butenolide-based Novel Benzyl Pyrrolones: Their TNF-α based Molecular Docking with In vivo and In vitro Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview [mdpi.com]

Therapeutic targets for compounds similar to Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine

An In-depth Technical Guide to Investigating Therapeutic Targets for Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine and Structurally Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidine Scaffold - A Privileged Structure in Medicinal Chemistry

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone of modern drug discovery.[1] Its prevalence in a vast array of FDA-approved drugs and biologically active molecules stems from its unique structural and physicochemical properties.[2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, a critical feature for achieving high-affinity and selective interactions with biological targets.[1][3] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, and the overall scaffold can enhance aqueous solubility and other desirable pharmacokinetic properties.[4]

This guide focuses on the therapeutic potential of compounds structurally related to Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine. While specific data on this exact molecule is limited, its core structural motifs—a benzyl group, an ethyl-pyrrolidine, and a secondary amine—are present in numerous compounds with well-defined biological activities. By examining these structurally analogous compounds, we can identify and prioritize a rational set of potential therapeutic targets for investigation.

Primary Therapeutic Arenas and High-Priority Molecular Targets

Based on the extensive literature surrounding pyrrolidine-containing compounds, several key therapeutic areas and their associated molecular targets emerge as high-priority avenues for investigation for novel molecules like Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine.

Central Nervous System (CNS) Disorders

The pyrrolidine scaffold is a recurring feature in drugs targeting the CNS, suggesting a high probability of identifying novel neurotherapeutics.

A compelling target for pyrrolidine-containing compounds is the Excitatory Amino Acid Transporter 2 (EAAT2) .[5] Dysregulation of glutamate uptake is a key factor in the pathophysiology of epilepsy and other neurological disorders characterized by excitotoxicity.[5]

-

Mechanism of Action: Positive allosteric modulators (PAMs) of EAAT2 enhance the transporter's ability to clear excess glutamate from the synaptic cleft, thereby reducing neuronal hyperexcitability and preventing seizures.[5]

-

Supporting Evidence: A class of N-benzyl-pyrrolidine-2,5-dione derivatives has been identified as potent and selective EAAT2 PAMs with significant antiseizure activity in preclinical models.[6][7] The structural similarity of the benzyl and pyrrolidine moieties to the compound makes EAAT2 a high-priority target.

Dopamine receptors are critical targets for antipsychotic and neuroleptic drugs. The presence of a benzyl-pyrrolidine structure in known dopamine receptor antagonists suggests this as a potential area of activity.

-

Mechanism of Action: Antagonism of dopamine receptors, particularly the Dopamine D1 and D2 receptors , is a well-established mechanism for treating psychosis.[8]

-

Supporting Evidence: The compound cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2) has been shown to be a potent and selective D1 receptor antagonist with neuroleptic properties.[8] This highlights the potential for benzyl-pyrrolidine derivatives to modulate dopaminergic signaling.

The pyrrolidone (2-oxopyrrolidine) core is the defining feature of the racetam class of nootropic agents, which are investigated for their potential to improve learning and memory.

-

Mechanism of Action: While the precise mechanisms of racetams are still debated, they are thought to modulate various neurotransmitter systems, including cholinergic and glutamatergic pathways, to enhance cognitive function.

-

Supporting Evidence: Nebracetam, a 4-(aminomethyl)-1-benzylpyrrolidine-2-one derivative, has shown promise in improving linguistic learning and memory. This suggests that the benzyl-pyrrolidine scaffold could be a starting point for developing novel cognitive enhancers.

Inflammatory Disorders: Targeting Cyclooxygenase (COX) Enzymes

Inflammation is a key pathological process in a multitude of diseases. The inhibition of cyclooxygenase (COX) enzymes is a major strategy for anti-inflammatory therapy.

-

Mechanism of Action: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of these enzymes reduces the inflammatory response.

-

Supporting Evidence: Molecular docking studies of a compound with a 2-(4-chlorobenzyl)-1-((1-ethylpyrrolidin-2-yl)methyl)-1H-benzo[d]imidazol-5-amine structure, which is closely related to the topic compound, have predicted it to be a potential anti-inflammatory agent by targeting COX enzymes.[9]

Metabolic Diseases: Targeting Dipeptidyl Peptidase-4 (DPP-4)

The pyrrolidine ring is a key component of several successful drugs for the treatment of type 2 diabetes.

-

Mechanism of Action: DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glycemic control.

-

Supporting Evidence: Vildagliptin, a potent and selective DPP-4 inhibitor, features a pyrrolidine moiety.[10] This demonstrates the utility of this scaffold in designing effective antidiabetic agents.

Proposed Target Validation Workflow

A systematic and rigorous approach is essential to validate the potential therapeutic targets identified for a novel compound like Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine. The following workflow outlines a logical progression from initial screening to in-depth characterization.

Caption: A comprehensive workflow for the identification and validation of therapeutic targets for novel compounds.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Dopamine D1 Receptor

Objective: To determine the binding affinity of Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine for the human dopamine D1 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D1 receptor.

-

[³H]-SCH23390 (radioligand).

-

Test compound (Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine).

-

SCH23390 (unlabeled ligand for non-specific binding).

-

Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare cell membranes from HEK293-D1 cells.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-SCH23390 (final concentration ~0.5 nM), and 50 µL of varying concentrations of the test compound.

-

For determining non-specific binding, use 10 µM unlabeled SCH23390 in place of the test compound.

-

Add 50 µL of cell membrane suspension (final concentration ~10-20 µg protein/well).

-

Incubate at 25°C for 60 minutes.

-

Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the Ki value using non-linear regression analysis.

Protocol 2: Glutamate Uptake Assay in EAAT2-Expressing Cells

Objective: To assess the functional activity of Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine on glutamate transport mediated by EAAT2.

Materials:

-

COS-7 or HEK293 cells transiently or stably expressing human EAAT2.

-

[³H]-D-Aspartate (a non-metabolizable substrate for EAATs).

-

Test compound.

-

DL-Threo-β-benzyloxyaspartate (TBOA, a non-selective EAAT inhibitor).

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution).

-

Lysis buffer (e.g., 0.1 M NaOH).

Procedure:

-

Plate EAAT2-expressing cells in a 24-well plate and grow to confluence.

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with varying concentrations of the test compound for 15 minutes at 37°C.

-

Initiate the uptake by adding [³H]-D-Aspartate (final concentration ~100 nM) to each well.

-

Incubate for 10 minutes at 37°C.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.

-

Lyse the cells with lysis buffer.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Determine the non-specific uptake in the presence of TBOA (100 µM).

-

Calculate the specific uptake at each concentration of the test compound and determine the EC₅₀ value for potentiation of glutamate uptake.

Data Presentation: Summary of Potential Therapeutic Targets

| Target | Therapeutic Area | Proposed Mechanism of Action | Supporting Evidence from Analogs | Key Assays |

| EAAT2 | Epilepsy, Neurological Disorders | Positive Allosteric Modulator | N-benzyl-pyrrolidine-2,5-diones show antiseizure activity via EAAT2 modulation.[6][7] | Glutamate Uptake Assay, Electrophysiology |

| Dopamine D1/D2 Receptors | Psychosis, Schizophrenia | Antagonist | Benzyl-pyrrolidine derivatives exhibit potent D1 receptor antagonism.[8] | Radioligand Binding Assays, cAMP Assays |

| COX-1/COX-2 | Inflammation, Pain | Inhibitor | A structurally similar compound is predicted to bind to and inhibit COX enzymes.[9] | Enzyme Inhibition Assays, Prostaglandin Quantification |

| DPP-4 | Type 2 Diabetes | Inhibitor | The pyrrolidine scaffold is present in the DPP-4 inhibitor Vildagliptin.[10] | Enzyme Inhibition Assays, Incretin Hormone Assays |

| Histamine H3 Receptor | Sleep Disorders, Narcolepsy | Inverse Agonist | 2-methylpyrrolidine derivatives show H3 receptor inverse agonism.[11] | Radioligand Binding Assays, GTPγS Binding Assays |

Conclusion and Future Directions

The structural motifs present in Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine suggest a rich potential for interaction with a variety of high-value therapeutic targets, particularly within the central nervous system. The evidence from analogous compounds strongly supports prioritizing the investigation of its effects on the EAAT2 glutamate transporter and dopamine receptors. A systematic approach, beginning with in vitro binding and functional assays, will be crucial in elucidating the pharmacological profile of this and related compounds. Subsequent off-target profiling and in vivo studies in relevant disease models will be necessary to validate any promising initial findings and to assess the therapeutic potential of this chemical scaffold. The versatility of the pyrrolidine ring continues to make it a highly attractive starting point for the development of novel therapeutics.[3]

References

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (URL: [Link])

-

Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator with Drug- like Properties and Potent Antiseizure Activity In Vivo. (URL: [Link])

-

A Facile Synthesis and Molecular Docking for Anti-inflammatory Activity of 2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl) - 1H-benzo[d]imidazol-5-amine and 2-(4-Chlorobenzyl)-1-((1-ethylpyrrolidin-2-yl)methyl)-1H-benzo[d]imidazol-5-amine. (URL: [Link])

-

SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. (URL: [Link])

-

Substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketones as histamine-3 receptor inverse agonists. (URL: [Link])

-

Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. (URL: [Link])

-

Neuroleptic properties of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2) with selective antidopaminergic activity. (URL: [Link])

-

Recent insights about pyrrolidine core skeletons in pharmacology. (URL: [Link])

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

-

Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug- like Properties and Potent Antiseizure Activity In Vivo. (URL: [Link])

-

Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Neuroleptic properties of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2) with selective antidopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketones as histamine-3 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Historical and Synthetic Odyssey from Natural Alkaloids to Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents one of the most significant "privileged scaffolds" in medicinal chemistry and drug discovery.[1][2] Its prevalence in a vast array of natural products, from the simple alkaloid nicotine to complex neurotoxins like kainic acid, has long signaled its biological relevance. The unique stereochemical and conformational properties imparted by its sp³-hybridized, non-planar structure allow for a rich three-dimensional exploration of chemical space, a critical feature for effective molecular recognition by biological targets.[2][3] This guide provides a comprehensive overview of the history of bioactive pyrrolidines, beginning with their discovery in nature. It then chronicles the evolution of synthetic organic chemistry in response to the challenge of their construction, tracing a path from classical cyclization reactions to the development of powerful modern strategies, including asymmetric 1,3-dipolar cycloadditions and the organocatalysis revolution. Through a detailed case study on the total synthesis of (-)-α-kainic acid, this document illustrates the intellectual and technological progression of the field. Finally, it provides a practical, field-proven experimental protocol for a key transformation, grounding theoretical discussion in tangible methodology for the practicing scientist.

Part 1: Nature's Archetypes - The Discovery of Bioactive Pyrrolidines

The story of bioactive pyrrolidines begins not in the laboratory, but in the natural world. Plants, fungi, and bacteria have been synthesizing these compounds for millennia, honing their structures for specific biological functions. The investigation of these natural products provided the foundational knowledge and the initial impetus for the synthetic endeavors that followed.

The Prototypical Alkaloid: Nicotine

Perhaps the most widely recognized pyrrolidine-containing natural product is nicotine. Isolated from the leaves of the tobacco plant, Nicotiana tabacum, it is a potent parasympathomimetic stimulant and a powerful neurotoxin to insects.[4][5] Its history is deeply intertwined with pharmacology and organic chemistry.

-

Discovery and Elucidation: Crude nicotine was known by the late 16th century, but it was first isolated in a pure form in 1828 by German chemists Wilhelm Heinrich Posselt and Karl Ludwig Reimann.[6] Its correct molecular formula was established in 1843, and its structure was determined in 1893.[6][7]

-

First Synthesis: The first laboratory synthesis of nicotine was a landmark achievement reported by Amé Pictet in 1904, confirming its proposed structure and marking a significant milestone in alkaloid chemistry.[6][7][8]

Nicotine's simple yet potent structure, featuring a pyridine ring linked to an N-methylpyrrolidine ring, served as an early and compelling example of the bioactivity of this heterocyclic system.[9]

The Excitotoxic Enigma: Kainic Acid

Isolated from the red alga Digenea simplex, (-)-α-kainic acid is a conformationally restricted analogue of the excitatory neurotransmitter glutamate. It is a potent agonist for a specific class of ionotropic glutamate receptors (kainate receptors) and is characterized by its powerful neuroexcitatory and neurotoxic effects.[10] This activity has made kainic acid an invaluable pharmacological tool in neuroscience research to model excitotoxicity and study epilepsy. However, its stereochemical complexity—possessing three contiguous stereocenters on the pyrrolidine ring—made it a formidable and highly sought-after target for total synthesis, driving significant innovation in the field.[10][11]

The Double-Edged Sword: Pyrrolizidine Alkaloids (PAs)

The pyrrolizidine alkaloids are a large and diverse class of natural products, first discovered in plants in the 19th century and found in an estimated 3% of the world's flowering plants.[12] Structurally, they are characterized by a core pyrrolizidine nucleus (a fused, bicyclic system of two five-membered rings sharing a nitrogen atom). Historically, many PA-containing plants were used in traditional medicine.[12] However, research in the mid-20th century revealed their significant toxicity, particularly their potent hepatotoxicity (liver damage) in both livestock and humans, arising from the metabolic activation of the necine base in the liver.[13] This duality of traditional use and recognized toxicity underscores the critical need for controlled, synthetic access to specific analogues to separate therapeutic effects from toxicity, a central goal of medicinal chemistry.

The Chiral Foundation: Proline and Hydroxyproline

The amino acids L-proline and L-hydroxyproline are the most fundamental and widespread bioactive pyrrolidines. As proteinogenic amino acids, they are integral components of countless proteins, where the constrained cyclic structure of proline uniquely influences peptide secondary structure.[9] From a synthetic chemist's perspective, they represent nature's own enantiopure starting materials. Their ready availability in high optical purity from the "chiral pool" made them the logical and indispensable starting point for the asymmetric synthesis of more complex pyrrolidine targets for decades.[14]

Part 2: The Synthetic Challenge - Forging the Pyrrolidine Ring

The structural diversity and biological importance of natural pyrrolidines presented a significant challenge and opportunity for synthetic chemists. The effort to construct this ring with precise control over substitution and stereochemistry has been a powerful engine of methodological innovation.

Foundational Strategies: Taming the Ring

Early methods for pyrrolidine synthesis focused on establishing the heterocyclic core, often without stereochemical control. These foundational strategies typically involve the intramolecular cyclization of a linear precursor. Key examples include:

-

Intramolecular Nucleophilic Substitution: Cyclization of 4-haloalkylamines or the N-alkylation of an amine onto a terminal epoxide.

-

Reductive Amination: The reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine, followed by reduction.

-

Cyclization of Amino Alcohols: Activation of the hydroxyl group of a 4-amino-1-butanol derivative, followed by intramolecular N-alkylation.[15]

While effective for simple structures, these methods lacked the stereocontrol necessary for producing bioactive molecules, which are almost always single enantiomers.

The Chiral Pool Approach: Building on Nature's Framework

The most direct and historically significant strategy to achieve asymmetry was the use of the chiral pool. By starting with an enantiomerically pure molecule like L-proline or L-hydroxyproline, the inherent stereochemistry of the starting material could be transferred to the final product.[14] This approach dominated the early asymmetric synthesis of pyrrolidines.

-

Causality Behind the Choice: Before the advent of reliable asymmetric catalysts, using a chiral starting material was the only practical way to guarantee an enantiopure product. L-proline, being inexpensive and readily available, was the ideal candidate. It provided not only a pre-formed pyrrolidine ring but also functional handles (the carboxylic acid and the secondary amine) that could be manipulated to build more complex structures. For example, reduction of the carboxylic acid yields prolinol, a versatile intermediate for many drug syntheses.[14]

Caption: Chiral pool synthesis workflow using L-proline.

The Dawn of Catalytic Asymmetric Synthesis

While powerful, the chiral pool approach is limited to the structures that can be readily derived from the starting material. The quest for greater flexibility and efficiency led to the development of catalytic asymmetric methods, a true paradigm shift in organic synthesis.

The [3+2] cycloaddition between an azomethine ylide (a 1,3-dipole) and an alkene is arguably the most powerful and convergent method for constructing the pyrrolidine ring.[15] This reaction builds the five-membered ring in a single step, with the potential to create multiple new stereocenters.

-

The Mechanistic Insight: An azomethine ylide, typically generated in situ from the condensation of an α-amino acid ester and an aldehyde, reacts with a dipolarophile (an alkene). The key to making this reaction asymmetric was the introduction of chiral catalysts, most notably complexes of copper(I) and silver(I) with chiral phosphine ligands.[15][16] These catalysts coordinate to the dipole and/or the dipolarophile, creating a chiral environment that directs the approach of the reactants, leading to high diastereo- and enantioselectivity.[15][16]

Caption: Catalytic control in asymmetric 1,3-dipolar cycloaddition.

In a remarkable turn of events, L-proline re-emerged at the forefront of asymmetric synthesis, not as a starting material, but as a catalyst itself. The discovery in the early 2000s that this simple amino acid could catalyze a wide range of reactions with high enantioselectivity launched the "golden age of organocatalysis."[17]

-

The Bifunctional Advantage: Proline's catalytic prowess stems from its unique structure, which combines a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid) in a rigid framework.[17] In many reactions, such as the aldol or Michael addition, the amine reacts with a carbonyl compound to form an enamine or iminium ion intermediate. This activation mechanism, often aided by the carboxylic acid group through hydrogen bonding in the transition state, provides a highly organized chiral environment for the reaction to occur, leading to excellent stereocontrol.[18] While these reactions don't form the pyrrolidine ring directly, they are critical for building the chiral acyclic precursors needed for subsequent cyclization.[17][18]

Modern Frontiers in Pyrrolidine Synthesis

Research continues to push the boundaries of efficiency and scope. Modern methods focus on atom economy, step economy, and the construction of particularly challenging motifs.

-

Intramolecular C-H Amination: This powerful strategy involves the use of transition metal catalysts (e.g., copper, iridium, nickel) to insert a nitrogen atom directly into an unactivated C(sp³)-H bond.[15] This approach is highly atom-economical as it avoids the need for pre-functionalization of the carbon skeleton, offering a direct route from linear amines to cyclic pyrrolidines.

-

Asymmetric "Clip-Cycle" Synthesis: This innovative strategy involves "clipping" an acyclic bis-homoallylic amine to an activating group (like a thioacrylate) via alkene metathesis. The subsequent intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, proceeds with high enantioselectivity to form highly substituted and spirocyclic pyrrolidines, which are increasingly important scaffolds in drug discovery.[19][20]

Part 3: Case Study - The Total Synthesis of (-)-α-Kainic Acid

The total synthesis of (-)-α-kainic acid is a classic benchmark in organic synthesis. The evolution of its synthetic routes over several decades perfectly encapsulates the progression of synthetic strategy. Here we compare an early, landmark approach with a more modern, catalyst-driven one.

A Landmark Diels-Alder Approach (Oppolzer, 1982)

One of the first enantioselective syntheses, reported by Oppolzer, utilized an intramolecular Diels-Alder reaction—a powerful C-C bond-forming reaction for ring construction. This approach relied on a chiral auxiliary to control the stereochemistry.

-

Retrosynthetic Analysis & Key Steps: The strategy hinged on disconnecting the pyrrolidine ring via an intramolecular [4+2] cycloaddition. The required stereochemistry was established using a chiral sultam auxiliary attached to the dienophile. After the key cycloaddition, the auxiliary was cleaved, and the resulting intermediate was elaborated over several steps to install the remaining functional groups and stereocenters. While groundbreaking, this approach required numerous steps to attach and remove the auxiliary and to perform functional group interconversions.[10]

A Modern Transition-Metal Catalyzed Approach (Jeong, 2010)

A more recent synthesis from Jeong and colleagues showcases the power of modern transition-metal catalysis for achieving efficiency and stereocontrol.[21]

-

Retrosynthetic Analysis & Key Steps: This route features two key metal-catalyzed steps. The first is an Iridium-catalyzed asymmetric allylic amination to create a key enyne intermediate with high enantioselectivity. The second, and most critical, is a diastereoselective intramolecular Pauson-Khand reaction (a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide), which constructs the core bicyclic system of the kainoid skeleton in a single, highly efficient step.[21] This approach builds complexity rapidly and relies on the power of catalysis rather than stoichiometric chiral auxiliaries.

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotine - Wikipedia [en.wikipedia.org]

- 5. Nicotine: From Discovery to Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What Is Nicotine? Tobacco Nicotine - Production, Facts, And History. [chemnovatic.com]

- 7. ijirt.org [ijirt.org]

- 8. Nicotine | Tobacco, Addiction, Poison | Britannica [britannica.com]

- 9. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 10. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 11. Enantioselective total synthesis of (−)-kainic acid and (+)-acromelic acid C via Rh(i)-catalyzed asymmetric enyne cycloisomerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Pyrrolidine synthesis [organic-chemistry.org]

- 16. Sci-Hub. Pyrrolidine Synthesis from Copper-Catalyzed 1,3-Dipolar Cycloadditions / Synfacts, 2010 [sci-hub.box]

- 17. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. longdom.org [longdom.org]

- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Neuropharmacological Effects of Pyrrolidine-Based Compounds

Abstract: The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone scaffold in medicinal chemistry, giving rise to a multitude of compounds with profound effects on the central nervous system (CNS).[1][2] Its structural simplicity and stereochemical versatility allow for the creation of diverse chemical libraries targeting a wide range of neurological and psychiatric conditions. This guide provides an in-depth analysis of the major classes of neuropharmacologically active pyrrolidine compounds, their core mechanisms of action, and the critical experimental methodologies used for their evaluation. We will explore the causal relationships behind experimental design, from initial in vitro screening to complex in vivo behavioral models, offering a comprehensive resource for researchers and drug development professionals in the field of neuropharmacology.

The Pyrrolidine Scaffold: A Privileged Structure in CNS Drug Discovery

The pyrrolidine ring is considered a "privileged scaffold" due to its frequent appearance in molecules with high biological activity.[1][2] Its significance in neuropharmacology stems from several key physicochemical properties:

-

sp³-Hybridized 3D Structure: Unlike flat aromatic rings, the non-planar, puckered conformation of the pyrrolidine ring allows for a more comprehensive exploration of three-dimensional pharmacophore space. This enables precise spatial orientation of substituents to optimize interactions with complex protein targets.[3][4]

-

Stereochemical Complexity: The presence of chiral centers allows for the synthesis of stereoisomers, which can exhibit dramatically different pharmacological profiles and binding affinities for enantioselective protein targets like receptors and enzymes.[4]

-

Improved Physicochemical Properties: The saturated nature of the ring often contributes to improved solubility, metabolic stability, and reduced toxicity compared to aromatic counterparts, which are critical parameters for CNS drug candidates.

These features have enabled the development of successful drugs and valuable research tools across various therapeutic areas.[5]

Major Classes of Neuropharmacologically Active Pyrrolidine Compounds

The versatility of the pyrrolidine scaffold is evident in the broad range of CNS-active compounds that incorporate it.[1][2]

The Racetams: Pioneers in Nootropic Research

Racetams are a class of drugs sharing a 2-oxo-pyrrolidine nucleus and are primarily known for their cognitive-enhancing (nootropic) effects.[5][6]

-

Piracetam: The prototypical racetam, first synthesized in the 1960s, is noted for its effects on memory and cognition, although its precise mechanism remains a subject of extensive research.[7][8]

-

Aniracetam, Oxiracetam, and Pramiracetam: These analogs were developed to improve upon the potency and pharmacokinetic profile of piracetam. Aniracetam, for example, exhibits positive modulatory effects on AMPA receptors.[8]

Ampakines: Modulators of Excitatory Neurotransmission

Ampakines are positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[9] These compounds do not activate the receptor directly but enhance the effect of the endogenous ligand, glutamate.[10] By slowing the deactivation and desensitization of the AMPA receptor, ampakines strengthen synaptic transmission, a process fundamental to learning and memory.[10][11] Their potential therapeutic applications include cognitive disorders and depression.[12]

Pyrrolidine-Based Anticonvulsants

-

Levetiracetam (Keppra®): A highly successful anticonvulsant drug, Levetiracetam has a unique mechanism of action that distinguishes it from other antiepileptic agents.[13] It binds with high affinity to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[13][14][15]

-

Brivaracetam: An analog of levetiracetam with a higher binding affinity for SV2A.[6]

-

Pyrrolidine-2,5-diones: This chemical class has also been investigated for anticonvulsant properties, with some derivatives showing efficacy in preclinical models by potentially interacting with voltage-gated sodium channels.[3]

Core Mechanisms of Action & Signaling Pathways

The diverse neuropharmacological effects of pyrrolidine compounds are rooted in their specific interactions with key molecular targets in the CNS.

Modulation of Glutamatergic and Cholinergic Systems